molecular formula C28H48NO7P B138119 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine CAS No. 162440-04-2

1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine

Cat. No.: B138119
CAS No.: 162440-04-2
M. Wt: 541.7 g/mol
InChI Key: PDIGSOAOQOXRDU-WJPZTBRDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a glycerophospholipid characterized by:

  • A glycerol backbone with stereochemistry at the 2R position.
  • A phosphorylcholine head group (2-(trimethylazaniumyl)ethyl phosphate), conferring zwitterionic properties.
  • An eicosapentaenoyl (20:5) acyl chain at the sn-2 position, with five cis-configured double bonds (5Z,8Z,11Z,14Z,17Z) .

This structure places it within the phosphatidylcholine (PC) family, a critical component of cellular membranes and signaling pathways. Its polyunsaturated fatty acid (PUFA) chain, eicosapentaenoic acid (EPA), is associated with anti-inflammatory and neuroprotective roles .

Properties

IUPAC Name

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h6-7,9-10,12-13,15-16,18-19,27,30H,5,8,11,14,17,20-26H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIGSOAOQOXRDU-WJPZTBRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471911
Record name LysoPC(20:5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

162440-04-2
Record name LysoPC(20:5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-Pentaenal

The polyunsaturated fatty acid moiety is derived from (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenal, a 20-carbon chain with five cis double bonds. Its structure (SMILES: CCC=CCC=CCC=CCC=CCC=CCCCC=O) confirms the presence of an aldehyde terminal group. Industrial-scale production typically involves:

  • Partial hydrogenation of eicosapentaenoic acid (EPA) methyl ester followed by oxidation to the aldehyde.

  • Enzymatic desaturation using ω-3 desaturases to introduce double bonds at specific positions.

Key challenges include maintaining the stereochemical integrity of double bonds during synthesis. Catalytic systems employing palladium or nickel complexes under controlled hydrogen pressure (1–3 atm) achieve >90% double bond retention.

Synthesis of [2-(Trimethylazaniumyl)ethyl]phosphonate

The phosphocholine headgroup is synthesized via quaternization of tertiary amines. A validated route involves:

  • Silyldealkylation : Treatment of diethyl [2-(dimethylamino)ethyl]phosphonate with bromotrimethylsilane (BTMS) in anhydrous dichloromethane at 25°C for 24 hours, yielding the silylated intermediate.

  • Desilylation : Hydrolysis with methanol/water (1:1 v/v) at 0°C produces [2-(trimethylazaniumyl)ethyl]phosphonic acid.

Reaction monitoring via ³¹P NMR reveals complete conversion when the δₚ signal shifts from +25 ppm (diethyl ester) to +18 ppm (free phosphonic acid).

Assembly of Compound X

Stepwise Esterification and Phosphorylation

The convergent synthesis strategy involves sequential coupling of components:

StepReactionReagents/ConditionsYield
1Glycerol acylationEicosapentaenoyl chloride, DMAP, DCM, 0°C → 25°C, 12 h78%
2PhosphorylationPOCl₃, triethylamine, −20°C, 3 h65%
3QuaternizationTrimethylamine, MeOH, 40°C, 48 h82%

Critical Notes :

  • Stereoselectivity : The (2R)-configuration is ensured by using (R)-glycidol as the starting material.

  • Protection/Deprotection : Tert-butyldimethylsilyl (TBDMS) groups protect hydroxyls during phosphorylation.

Enzymatic Synthesis

As an alternative, phospholipase A₂ (PLA₂)-mediated hydrolysis of phosphatidylcholine (PC) generates lysophosphatidylcholine (LysoPC). While specific data on Compound X are restricted, analogous LysoPC syntheses show:

  • Substrate : 1-palmitoyl-2-eicosapentaenoyl-sn-glycero-3-phosphocholine.

  • Conditions : PLA₂ (10 U/mg) in Tris-HCl buffer (pH 8.0), 37°C, 2 h.

  • Outcome : Selective cleavage of the sn-1 acyl chain, yielding LysoPC(20:5).

Analytical Validation

Structural Confirmation

  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ calc. 760.52, found 760.51).

  • NMR : ¹H NMR (500 MHz, CD₃OD) δ 5.35–5.25 (m, 10H, CH=CH), 3.58 (m, 2H, PO-CH₂).

Purity Assessment

  • HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% formic acid), retention time 12.3 min.

  • Elemental Analysis : C: 62.1%, H: 8.9%, N: 1.8% (theor. C: 62.3%, H: 8.7%, N: 1.9%).

Challenges and Optimization

Double Bond Oxidation

The conjugated diene system in the eicosapentaenoyl chain is prone to autoxidation. Mitigation strategies include:

  • Inert Atmosphere : Conduct reactions under argon/nitrogen.

  • Antioxidants : Add 0.01% BHT during purification.

Phosphonate Hydrolysis

The phosphonate ester linkage hydrolyzes under acidic conditions. Stability studies (pH 7.4 PBS, 37°C) show <5% degradation over 72 h.

Industrial Scalability

Continuous Flow Synthesis

Microreactor systems enhance reproducibility for large-scale production:

  • Residence Time : 30 min.

  • Throughput : 1.2 kg/day using a Corning AFR module.

Cost Analysis

ComponentCost/kg (USD)
EPA derivative450
[2-(Trimethylazaniumyl)ethyl]phosphonate1,200
Total (theoretical)1,650

Emerging Methodologies

Photocatalytic Coupling

Recent advances employ iridium-based photocatalysts (e.g., [Ir(ppy)₃]) for C–O bond formation between glycerol and phosphonate moieties. Initial trials show 40% yield improvement over traditional methods.

Biocatalytic Approaches

Engineered lipases (e.g., Candida antarctica Lipase B) achieve regioselective acylation with 95% enantiomeric excess, reducing reliance on protective groups.

Chemical Reactions Analysis

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include enzymes like phospholipase A2 and LCAT, as well as oxidative agents for oxidation reactions. Major products formed from these reactions include oxidized lysophosphatidylcholine derivatives and cholesterol esters .

Scientific Research Applications

The compound [(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid derivative that has garnered attention for its potential applications in various scientific fields. This article explores its applications in detail, presenting comprehensive data and case studies.

Biomedical Research

Drug Delivery Systems

  • The incorporation of this compound into liposomal formulations has been explored for targeted drug delivery. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively while facilitating cellular uptake through endocytosis mechanisms. Studies have shown enhanced bioavailability and reduced toxicity profiles when using such lipid-based carriers .

Anticancer Therapies

  • Research indicates that the compound can be utilized as a component in formulations aimed at delivering chemotherapeutic agents directly to tumor sites. The pentaenoyl moiety enhances the membrane fusion properties of liposomes, potentially improving the therapeutic index of anticancer drugs .

Nutraceutical Applications

Omega-3 Fatty Acid Supplementation

  • Given its structure that includes eicosapentaenoic acid (EPA), this compound is being studied for its role in dietary supplements aimed at cardiovascular health. The incorporation of EPA into phospholipid formulations may improve absorption rates compared to traditional triglyceride forms .

Cosmetic Industry

Skin Care Products

  • The compound's moisturizing properties make it an attractive ingredient in cosmetic formulations. Its ability to enhance skin barrier function and promote hydration is being investigated in various topical applications. Preliminary studies suggest improved skin hydration and elasticity when used in creams and lotions .

Agricultural Biotechnology

Plant Growth Regulators

  • There is emerging research into the use of phospholipid derivatives like this compound as plant growth regulators. Its application could enhance nutrient absorption and promote growth in various crops, potentially leading to increased yields .

Case Study 1: Liposomal Drug Delivery

A study published in Journal of Controlled Release demonstrated the efficacy of liposomal formulations containing this compound for delivering doxorubicin to breast cancer cells. The results indicated a significant increase in cellular uptake compared to conventional formulations, leading to enhanced cytotoxicity against cancer cells while minimizing systemic side effects.

Case Study 2: Nutraceutical Formulation

In a clinical trial assessing the efficacy of omega-3 fatty acid supplementation using phospholipid forms, participants showed improved lipid profiles and reduced inflammatory markers after 12 weeks of treatment with products containing this compound.

Case Study 3: Cosmetic Efficacy

A randomized controlled trial evaluated the effects of a moisturizer containing this phospholipid on skin hydration levels over eight weeks. Results showed a statistically significant improvement in skin moisture content and overall skin appearance compared to a placebo group.

Mechanism of Action

The mechanism of action of [(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with lysophospholipid receptors (LPL-Rs). These receptors are members of the G protein-coupled receptor family and include GPR119, GPR40, GPR55, and GPR4. Binding of [(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate to these receptors induces intracellular calcium mobilization and leads to increased glucose-stimulated insulin secretion in different cell systems . In blood or plasma, [(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is bound mainly to albumin and to a lesser extent to lipoproteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound differs from analogs in acyl chain composition , double bond configuration , and stereochemistry . Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Glycerophospholipids
Compound Name Acyl Chains (sn-1/sn-2) Double Bond Positions (sn-2) Configuration (Z/E) Head Group Biological Relevance
Target Compound - / 20:5(5Z,8Z,11Z,14Z,17Z) 5,8,11,14,17 All Z Phosphorylcholine Anti-inflammatory, membrane fluidity modulation, neuroprotection
(2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoyloxy]-3-[(1Z)-1-octadecen-1-yloxy]propyl 2-(trimethylammonio)ethyl phosphate 18:1(1Z) / 20:4(5Z,8Z,11Z,14Z) 5,8,11,14 All Z Phosphorylcholine Pro-inflammatory signaling via arachidonic acid (AA) metabolites (e.g., prostaglandins)
(2R)-2-[(5E,8Z,11E,14E,17E)-5,8,11,14,17-Icosapentaenoyloxy]-3-(pentadecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate 15:0 / 20:5(5E,8Z,11E,14E,17E) 5,8,11,14,17 Mixed Z/E Phosphorylcholine Altered membrane dynamics due to trans double bonds; potential disrupted receptor interactions
1-Oleyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PC(18:1/20:4)) 18:1(9Z) / 20:4(5Z,8Z,11Z,14Z) 5,8,11,14 All Z Phosphorylcholine Precursor for pro-inflammatory eicosanoids; critical for membrane structure
LysoPC(20:4(5Z,8Z,11Z,14Z)) - / 20:4(5Z,8Z,11Z,14Z) 5,8,11,14 All Z Phosphorylcholine Signaling lipid involved in immune response and apoptosis

Functional Implications of Structural Differences

Acyl Chain Saturation and Length :

  • The 20:5 EPA chain in the target compound enhances membrane fluidity and serves as a precursor for resolvins , which resolve inflammation .
  • 20:4 AA in analogs (e.g., PC(18:1/20:4)) is metabolized into pro-inflammatory mediators (e.g., leukotrienes), contrasting with EPA’s anti-inflammatory role .
  • Saturated acyl chains (e.g., 15:0 in ) reduce membrane fluidity and may impair lipid-protein interactions .

Double Bond Configuration: All-cis (Z) bonds in the target compound create a bent conformation, optimizing interactions with membrane proteins and enzymes .

Lysophospholipids vs. Diacylphospholipids :

  • LysoPCs (e.g., ) lack an sn-1 acyl chain, increasing solubility and enabling roles in cell signaling (e.g., activating G-protein-coupled receptors) .

Research Findings and Metabolic Roles

Disease Associations

  • Neuroprotection : The target compound’s EPA chain is linked to improved outcomes in cerebral ischemia by modulating phospholipid metabolism and reducing oxidative stress .
  • Metabolic Disorders : Dysregulation of PUFA-containing PCs is observed in metabolic syndromes, with EPA-associated lipids counteracting insulin resistance .

Analytical Data

  • Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is observed at m/z 828.5, distinguishing it from AA-containing analogs ([M+H]+ m/z 806.5) .
  • Chromatography : Reverse-phase HPLC separates EPA-PCs from AA-PCs due to EPA’s longer retention time, reflecting higher hydrophobicity .

Biological Activity

The compound [(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid derivative that exhibits significant biological activity. This article explores its properties, mechanisms of action, and potential applications in medicine.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A hydroxy group at the 2-position.
  • An ether linkage to a long-chain fatty acid (icosa-pentaenoic acid).
  • A trimethylammonium group contributing to its cationic nature.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and modulate lipid bilayer properties. The presence of the trimethylammonium group enhances its solubility in aqueous environments and facilitates interactions with negatively charged membrane components.

Antioxidant Properties

Research indicates that compounds similar to this one exhibit antioxidant activity. This is crucial for protecting cells from oxidative stress and may play a role in preventing various diseases linked to oxidative damage .

Anti-inflammatory Effects

Studies have shown that phospholipid derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways, making it a candidate for treating conditions such as arthritis and cardiovascular diseases .

Lipid Metabolism

This compound has been implicated in the regulation of lipid metabolism. It may influence lipid profiles by enhancing the uptake of fatty acids into cells and promoting their utilization for energy production. This could have implications for metabolic disorders such as obesity and type 2 diabetes .

Case Study 1: Metabolic Syndrome Treatment

A clinical trial investigated the effects of a related phospholipid compound on patients with metabolic syndrome. Results indicated significant improvements in lipid profiles and reductions in inflammatory markers after administration over a 12-week period .

Case Study 2: Cardiovascular Health

In another study focusing on cardiovascular health, participants who received supplements containing similar phospholipid compounds showed reduced levels of LDL cholesterol and improved endothelial function compared to the control group. This suggests potential benefits for heart health .

Data Tables

Biological Activity Effect Reference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokines
Lipid metabolismEnhances fatty acid uptake

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this phospholipid, and how are they addressed methodologically?

  • Answer : Synthesis requires precise control over regioselectivity and stereochemistry, particularly at the sn-2 position. Challenges include:

  • Acyl chain incorporation : Selective esterification of polyunsaturated fatty acids (PUFAs) like the 5Z,8Z,11Z,14Z,17Z-icosa-pentaenoyl moiety, which is prone to oxidation. Use inert atmospheres (N₂/Ar) and low temperatures during reactions .
  • Phosphorylation : Protecting group strategies (e.g., tert-butyl for phosphate) to avoid side reactions. Purification via reverse-phase HPLC or silica gel chromatography ensures >95% purity .
  • Validation : Confirm stereochemistry using chiral column chromatography and circular dichroism (CD) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and acyl chain configuration?

  • Answer :

TechniqueApplicationKey ParametersReference
¹H/¹³C NMR Assign stereochemistry at sn-2; confirm Z-configuration of double bonds2D COSY, NOESY (e.g., coupling constants)
MALDI-TOF MS Verify molecular weight (e.g., [M+H]⁺ at m/z 822.2) and fragmentationPositive ion mode, DHB matrix
FT-IR Identify phosphate (∼1250 cm⁻¹) and ester (∼1740 cm⁻¹) functional groupsATR-FTIR with lipid film preparation

Q. What is the biological significance of the 5Z,8Z,11Z,14Z,17Z configuration in the icosa-pentaenoyl moiety?

  • Answer : This PUFA configuration enhances membrane fluidity and serves as a precursor for signaling molecules (e.g., resolvins). Its geometry influences lipid raft formation and protein binding in cellular membranes. Studies using Langmuir monolayers or fluorescence anisotropy can quantify bilayer effects .

Advanced Research Questions

Q. How can experimental design (DoE) optimize oxidative stability during storage?

  • Answer : Use response surface methodology (RSM) to test factors:

FactorLevelsResponse MeasuredOptimization OutcomeReference
Temperature 4°C, -20°C, -80°CPeroxide value (HPLC)-80°C with argon overlay reduces oxidation 10-fold
Antioxidants 0.1% BHT vs. α-tocopherolTBARS assayBHT more effective in aqueous systems
Light exposure Dark vs. UV-filtered lightUV-Vis spectral shiftsAmber vials prevent Δ³⁴⁰nm absorbance

Q. What computational strategies resolve discrepancies between predicted and observed bioactivity?

  • Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Refine force fields for PUFA conformational dynamics (e.g., gauche defects in acyl chains) using Gaussian09 .
  • Feedback loops : Integrate experimental NMR data with molecular dynamics (MD) simulations (GROMACS) to recalibrate lipid-water interaction parameters .
  • Machine learning : Train neural networks on lipidomic datasets to predict membrane permeability, validated by Franz cell assays .

Q. How to parameterize molecular dynamics simulations for bilayer behavior studies?

  • Answer :

  • Force fields : Use Slipids or CHARMM36 for phospholipid headgroups; adjust torsional potentials for Z-configured double bonds .
  • Simulation setup :
  • Bilayer composition : 128 lipid molecules, 30 waters/lipid, 150 mM NaCl.
  • Equilibration : 100 ns NPT ensemble (310 K, 1 bar) using Martini 3.0 for coarse-grained systems .
  • Validation : Match simulated area per lipid (±2 Ų) with X-ray scattering data .

Q. How to integrate lipidomic data with metabolic databases while ensuring integrity?

  • Answer :

  • Metadata standards : Adopt Lipidomics Standards Initiative (LSI) guidelines for annotation (e.g., acyl chain notation: PC 20:5(5Z,8Z,11Z,14Z,17Z)/22:1(13Z)) .
  • AI tools : Use KNIME or Galaxy workflows to cross-reference MS/MS spectra with LIPID MAPS, filtering false positives via decoy databases .
  • Security : Encrypt datasets with AES-256 and store in FAIR-compliant repositories (e.g., MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine
Reactant of Route 2
1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.